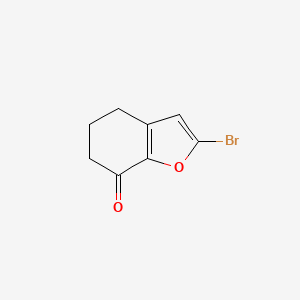

2-Bromo-5,6-dihydrobenzofuran-7(4H)-one

Description

2-Bromo-5,6-dihydrobenzofuran-7(4H)-one is a brominated derivative of 5,6-dihydrobenzofuran-7(4H)-one (CAS 108153-93-1), a ketone-containing fused bicyclic system with a furan oxygen heteroatom . The bromine substitution at the 2-position enhances its reactivity, making it a valuable intermediate in pharmaceutical synthesis and organic chemistry.

Properties

Molecular Formula |

C8H7BrO2 |

|---|---|

Molecular Weight |

215.04 g/mol |

IUPAC Name |

2-bromo-5,6-dihydro-4H-1-benzofuran-7-one |

InChI |

InChI=1S/C8H7BrO2/c9-7-4-5-2-1-3-6(10)8(5)11-7/h4H,1-3H2 |

InChI Key |

YZPFPYIXWCDMMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C(=O)C1)OC(=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one can be achieved through several synthetic routes. One common method involves the bromination of 5,6-dihydrobenzofuran-7(4H)-one. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the second position.

Industrial Production Methods

Industrial production of 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5,6-dihydrobenzofuran-7(4H)-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form more complex structures, often using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethyl sulfoxide), catalysts (e.g., palladium on carbon).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., tetrahydrofuran, ethanol).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).

Major Products Formed

Substitution: Derivatives with different functional groups replacing the bromine atom.

Reduction: 2-Bromo-5,6-dihydrobenzofuran-7(4H)-ol.

Oxidation: Various oxidized derivatives depending on the reaction conditions.

Scientific Research Applications

Organic Synthesis

2-Bromo-5,6-dihydrobenzofuran-7(4H)-one serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it a versatile building block in synthetic chemistry.

Synthetic Routes

Several synthetic methods have been developed for producing this compound efficiently:

- Bromination of Benzofuran Derivatives : This method involves the introduction of bromine into the benzofuran structure.

- Carbonylation Reactions : Utilizing carbon monoxide to introduce carbonyl groups into the structure.

These synthetic routes enhance the scalability and efficiency of producing 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one for research and industrial applications.

Medicinal Chemistry

Research into the biological activity of 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one has revealed potential antimicrobial and anticancer properties. Studies indicate that it may interact with specific molecular targets within biological systems, potentially modulating enzyme activity or influencing cell signaling pathways.

The compound's potential applications in medicine are highlighted by its interactions with various biological targets:

- Antimicrobial Activity : Preliminary studies suggest efficacy against certain bacterial strains.

- Anticancer Activity : Investigations have shown that derivatives exhibit antiproliferative effects against various cancer cell lines.

| Compound Name | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | MCF-7 | 3.1 | Selective |

| Compound B | HCT116 | 4.4 | Moderate |

| Compound C | HEK293 | 5.3 | Moderate |

These findings indicate that structural modifications can significantly impact anticancer efficacy, suggesting further development in this area.

Potential Drug Development

The unique structural features of 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one make it a candidate for drug development. Interaction studies focus on its binding affinity to various biological targets, aiming to elucidate its mechanism of action and identify therapeutic applications.

Case Studies

- Inhibitors of SARS-CoV-2 : Research has explored similar compounds as potential inhibitors of the SARS-CoV-2 virus's main protease (3CLpro), indicating promising results through molecular docking studies .

- Bromodomain Inhibitors : A study highlighted the optimization of dihydrobenzofurans as potent inhibitors for bromodomains, showing improved solubility and selectivity compared to previous compounds .

Mechanism of Action

The mechanism of action of 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group play crucial roles in its reactivity and interactions with other molecules. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The brominated benzofuranone differs from its sulfur-containing analogs (thiazole and thiophene derivatives) in heteroatom identity, which significantly impacts physicochemical behavior:

- Thiazole and thiophene derivatives exhibit higher topological polar surface areas (57.3 Ų), suggesting stronger intermolecular interactions .

- Stability : Thiophene and thiazole rings are more aromatic than furan, enhancing thermal and oxidative stability. Brominated benzofurans may be more prone to ring-opening reactions under harsh conditions .

Commercial Availability and Cost

Brominated benzofuran derivatives are likely more expensive due to synthetic complexity, while thiazole analogs are more accessible.

Key Research Findings

- Reactivity : Bromine at the 2-position facilitates nucleophilic aromatic substitution (SNAr) in thiazole and thiophene analogs, enabling further functionalization .

- Synthetic Limitations : The low yield of 2-bromo-7-HBF highlights the sensitivity of benzofuran systems to substitution patterns, necessitating optimized protocols .

- Safety Considerations : Brominated thiazoles and thiophenes lack detailed hazard classifications, but bromine's electrophilic nature warrants careful handling .

Biological Activity

2-Bromo-5,6-dihydrobenzofuran-7(4H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's structure, synthesis, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

2-Bromo-5,6-dihydrobenzofuran-7(4H)-one features a fused benzene and furan ring system with a bromine substituent at the second position and a carbonyl group at the seventh position. This unique arrangement contributes to its reactivity and biological interactions. The compound can be represented as follows:

Synthesis

Various synthetic routes have been developed for the preparation of 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one. These methods include:

- Electrophilic Aromatic Substitution : Introducing the bromine atom at the 2-position.

- Carbonyl Formation : Utilizing carbonylation reactions to establish the ketone functionality.

These synthetic approaches facilitate the production of this compound for research applications and potential therapeutic uses.

Antimicrobial Properties

Research indicates that 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one exhibits significant antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting that it may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial growth. For instance, in vitro assays demonstrated a minimum inhibitory concentration (MIC) of approximately 32 µg/mL against Staphylococcus aureus.

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study reported that 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one inhibits poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair mechanisms. The lead compound derived from this study exhibited an IC50 value of 9.45 µM, indicating a promising potential for developing cancer therapeutics targeting PARP-1 .

The biological activity of 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one is attributed to its ability to interact with specific molecular targets within cells. It may modulate enzyme activity or influence cell signaling pathways. For example, its interaction with PARP-1 suggests a mechanism where the compound could enhance the cytotoxic effects of DNA-damaging agents used in cancer therapy .

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4,5,6,7-Tetrahydrobenzofuran-7-ol | Lacks bromination | Hydroxyl group presence alters reactivity |

| 7-Methoxy-4,5,6,7-tetrahydrobenzofuran | Contains methoxy group | Influences solubility and biological activity |

| 2-Bromo-1-(2,3-dihydrobenzofuran-5-yl)ethanone | Brominated derivative | Different functional group impacts reactivity |

The presence of bromine in 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one enhances its reactivity compared to its analogs, making it a versatile candidate for further exploration in drug development.

Case Studies and Research Findings

Several studies have focused on evaluating the biological effects of 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one:

- Antimicrobial Efficacy : A study conducted on various bacterial strains revealed that the compound significantly inhibited growth at concentrations as low as 32 µg/mL.

- Cancer Therapeutics : Research on PARP inhibitors highlighted that derivatives of this compound could serve as potent anticancer agents due to their ability to induce apoptosis in cancer cells through DNA damage mechanisms.

- Structure-Activity Relationship (SAR) : Ongoing research is aimed at modifying the structure of 2-Bromo-5,6-dihydrobenzofuran-7(4H)-one to enhance its potency and selectivity against specific targets like PARP-1.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.